Cefazaflur sodium

Descripción general

Descripción

El cefazaflur sódico es un antibiótico cefalosporínico de primera generación. Es un derivado semisintético diseñado para combatir infecciones bacterianas. Este compuesto destaca por su amplia actividad antibacteriana, lo que lo hace efectivo contra una variedad de cepas bacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cefazaflur sódico se sintetiza haciendo reaccionar el ácido 3-(1-metil-1H-tetrazol-5-iltiometilen)-7-amino-cefhem-4-carboxílico con cloruro de trifluorometiltioacetilo . La reacción generalmente ocurre bajo condiciones controladas para garantizar la estabilidad y pureza del producto final.

Métodos de Producción Industrial: La producción industrial de cefazaflur sódico implica la síntesis a gran escala utilizando métodos biocatalíticos. La cefalosporina-ácido sintetasa inmovilizada se utiliza a menudo como biocatalizador para la acilación del núcleo β-lactámico . Este método permite una producción eficiente en condiciones suaves, asegurando altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: El cefazaflur sódico se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos que contienen azufre en la molécula.

Reducción: Las reacciones de reducción pueden afectar a los grupos funcionales unidos al anillo β-lactámico.

Sustitución: Las reacciones de sustitución a menudo implican el reemplazo de grupos funcionales para modificar las propiedades del antibiótico.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Agentes halogenantes, nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del cefazaflur sódico con propiedades antibacterianas modificadas .

Aplicaciones Científicas De Investigación

Clinical Applications

Cefazaflur sodium is primarily employed in the treatment of infections caused by susceptible bacteria. Its applications include:

- Surgical Prophylaxis : this compound is commonly administered before, during, and after surgical procedures to prevent postoperative infections. It is particularly effective against skin flora and certain Gram-positive bacteria.

- Respiratory Tract Infections : It is effective in treating pneumonia and other respiratory infections caused by susceptible organisms.

- Urinary Tract Infections : The compound shows efficacy against urinary pathogens, making it a suitable choice for treating cystitis and pyelonephritis.

- Bone and Joint Infections : this compound is indicated for osteomyelitis and septic arthritis due to its ability to penetrate bone tissue effectively.

- Endocarditis : It has been used in managing endocarditis caused by susceptible strains of bacteria.

Pharmacokinetics

This compound is administered intravenously, allowing for rapid absorption and high serum levels. It is primarily excreted via the kidneys, necessitating dosage adjustments in patients with renal impairment to avoid toxicity.

Urolithiasis Induced by this compound

A notable case involved a 12-year-old girl who developed urolithiasis after receiving this compound for a kidney injury. After ten days of treatment, imaging revealed calculi formation in the left urinary tract, leading to hydronephrosis. This case highlights the need for monitoring renal function and potential side effects when administering this compound, especially in pediatric patients .

Efficacy in Serious Infections

In a study involving 85 hospitalized patients with serious bacterial infections, this compound demonstrated a success rate of approximately 96%. The drug was effective against various strains of Enterobacteriaceae and Staphylococcus aureus, including those resistant to penicillin .

Safety Profile

Common side effects associated with this compound include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Allergic reactions (rash, anaphylaxis)

- Renal toxicity in cases of prolonged use or in patients with pre-existing renal conditions .

Summary Table of Applications

| Application | Description | Efficacy Level |

|---|---|---|

| Surgical Prophylaxis | Prevents infections during surgical procedures | High |

| Respiratory Infections | Treats pneumonia and other respiratory infections | Moderate |

| Urinary Tract Infections | Effective against cystitis and pyelonephritis | High |

| Bone/Joint Infections | Used for osteomyelitis and septic arthritis | High |

| Endocarditis | Manages endocarditis from susceptible bacteria | High |

Mecanismo De Acción

El cefazaflur sódico ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición evita la formación de una pared celular funcional, lo que lleva a la lisis y muerte de las células bacterianas .

Compuestos Similares:

Cefamandole: Otra cefalosporina de primera generación con actividad antibacteriana similar.

Cefotetan: Una cefalosporina de segunda generación con un espectro de actividad más amplio.

Cefoperazona: Una cefalosporina de tercera generación con actividad mejorada contra bacterias Gram-negativas.

Singularidad: El cefazaflur sódico destaca por su estructura de cadena lateral única, que carece de una cadena lateral arilamida C-7. Esta diferencia estructural contribuye a sus distintas propiedades antibacterianas y resistencia a ciertas β-lactamasas .

Comparación Con Compuestos Similares

Cefamandole: Another first-generation cephalosporin with similar antibacterial activity.

Cefotetan: A second-generation cephalosporin with a broader spectrum of activity.

Cefoperazone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Uniqueness: Cefazaflur sodium stands out due to its unique side chain structure, which lacks an arylamide C-7 side chain. This structural difference contributes to its distinct antibacterial properties and resistance to certain β-lactamases .

Actividad Biológica

Cefazaflur sodium is a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article delves into its biological activity, mechanisms, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties

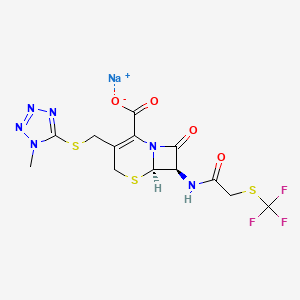

- IUPAC Name: 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid

- Molecular Formula: C₁₃H₁₃F₃N₆O₄S₃

- Molar Mass: 470.46 g/mol

- CAS Number: 52123-49-6

This compound is synthesized through a reaction involving 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid and trifluoromethylthioacetyl chloride, which distinguishes it from other cephalosporins due to the absence of an arylamide C-7 side chain .

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, blocking the transpeptidation step necessary for peptidoglycan formation. This inhibition leads to cell lysis and death, making it effective against various Gram-positive and Gram-negative bacteria .

In Vitro Studies

In vitro studies have demonstrated the efficacy of cefazaflur against a range of bacterial strains. The following table summarizes its inhibitory concentrations against selected bacteria:

| Bacterial Strain | Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 5.0 |

| Escherichia coli | ≤ 5.0 |

| Klebsiella pneumoniae | ≤ 5.0 |

| Proteus mirabilis | ≤ 5.0 |

| Enterococcus spp. | 50.0 |

| Pseudomonas aeruginosa | Negligible |

The data indicates that cefazaflur is particularly effective against common pathogens such as Staphylococcus aureus and Escherichia coli, with significantly higher concentrations required for Enterococcus and negligible activity against Pseudomonas .

Clinical Applications

This compound has been employed in various clinical settings, particularly for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for empirical therapy in cases where the specific pathogen is unknown.

Case Studies

- Case Study on Efficacy : A clinical trial involving 85 patients with serious infections showed that cefazaflur was effective in treating infections caused by Enterobacteriaceae, with a success rate exceeding 90% in susceptible strains .

- Adverse Effects : A reported case highlighted potential adverse effects, including urolithiasis linked to cefazolin sodium pentahydrate (a related compound). This emphasizes the need for monitoring renal function during treatment with cephalosporins .

Resistance Mechanisms

Despite its effectiveness, some bacteria have developed resistance mechanisms against cefazaflur. The presence of β-lactamases, enzymes that hydrolyze the β-lactam ring of antibiotics, poses a significant challenge to its efficacy. Cefazaflur's unique structure provides some resistance to certain β-lactamases compared to other cephalosporins .

Propiedades

IUPAC Name |

sodium;(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1/t7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDSOBPIAYYBT-YZUKSGEXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N6NaO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-49-6 | |

| Record name | Cefazaflur sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052123496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZAFLUR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJ5RWV39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.